molecular formula C12H13NO3 B088031 Ethyl 4-((1-oxoallyl)amino)benzoate CAS No. 14745-58-5

Ethyl 4-((1-oxoallyl)amino)benzoate

Cat. No. B088031
CAS RN: 14745-58-5
M. Wt: 219.24 g/mol
InChI Key: WPLURKJQMNROKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, starting from basic chemical building blocks. For example, one study reports the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate through a reaction involving 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, ammonium thiocyanate, and ethyl 3-aminobut-2-enoate, showcasing the complexity of synthesizing benzoyl-substituted amino benzoates (İ. Koca et al., 2014).

Molecular Structure Analysis

Determining the molecular structure of such compounds is crucial for understanding their properties and reactivity. X-ray crystallography is a common method for structural determination, providing detailed insights into the arrangement of atoms within the molecule. For instance, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was elucidated using single-crystal X-ray crystallography (I. Manolov et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving ethyl 4-((1-oxoallyl)amino)benzoate derivatives can be complex, involving multiple reaction mechanisms and pathways. Studies often explore these reactions to synthesize new compounds or to modify existing ones for specific applications. For example, Schiff base formation is a common reaction for such compounds, as demonstrated in the synthesis of (E)-ethyl-4-(2-oxoacenaphthylen-1(2H)-ylideneamino)benzoate (Yi-Chen Chan et al., 2013).

Scientific Research Applications

Cooperative Motion in Amorphous Polymers

Research on derivatives of Ethyl 4-((1-oxoallyl)amino)benzoate, such as Nitrophenyl 4-((2-((2-methyl-1-oxo-2-propenyl)oxy)ethyl)oxy)benzoate (BEM), has shown significant advancements in the field of optical storage. BEM, when copolymerized with other compounds, exhibits a cooperative motion between azo and side groups, resulting in photoinduced birefringence. This phenomenon is pivotal for reversible optical storage, offering insights into the behavior of amorphous polymers under light-induced conditions (Meng, Natansohn, Barrett, & Rochon, 1996).

Supramolecular Structures and Hydrogen Bonding

The compound and its derivatives play a crucial role in understanding hydrogen bonding and the formation of supramolecular structures. Studies on Ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate and related molecules reveal how N-H...O hydrogen bonds can link molecules into chains or frameworks, contributing to our knowledge of molecular assembly and structural chemistry (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Antimicrobial Agents

Ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its analogs have been evaluated for their potential as antimicrobial agents. These compounds have shown effectiveness against various bacterial and fungal strains, indicating their potential in developing new antimicrobial drugs (Desai, Shihora, & Moradia, 2007).

Optical and Non-linear Properties

The synthesis and study of Schiff base compounds derived from Ethyl 4-amino benzoate have provided valuable insights into their optical and non-linear properties. These compounds exhibit significant nonlinear refractive indices and optical limiting properties, making them promising candidates for optical limiter applications (Abdullmajed, Sultan, Al-Asadi, Hassan, Ali, & Emshary, 2021).

Gastroprotective Activity

Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene)amino]benzoate has been studied for its gastroprotective activity against ethanol-induced gastric mucosal ulcers in rats. Its effectiveness suggests potential for developing new therapeutic agents for treating gastric ulcers (Halabi, Shakir, Bardi, Al-Wajeeh, Ablat, Hassandarvish, Hajrezaie, Norazit, & Abdulla, 2014).

Anti-Juvenile Hormone Activity

Research into Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives has uncovered their role as anti-juvenile hormone agents, which could lead to novel pest control methods by inducing precocious metamorphosis in pests like the silkworm, Bombyx mori (Kuwano, Fujita, Furuta, & Yamada, 2008).

properties

IUPAC Name

ethyl 4-(prop-2-enoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-11(14)13-10-7-5-9(6-8-10)12(15)16-4-2/h3,5-8H,1,4H2,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLURKJQMNROKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20163722
Record name Ethyl 4-((1-oxoallyl)amino)benzoate
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Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-((1-oxoallyl)amino)benzoate

CAS RN

14745-58-5
Record name Ethyl 4-[(1-oxo-2-propen-1-yl)amino]benzoate
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Record name Ethyl 4-((1-oxoallyl)amino)benzoate
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Record name Ethyl 4-((1-oxoallyl)amino)benzoate
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Record name Ethyl 4-[(1-oxoallyl)amino]benzoate
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Record name ETHYL 4-((1-OXOALLYL)AMINO)BENZOATE
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Synthesis routes and methods

Procedure details

To a solution of acryloyl chloride (1.08 mL, 13.32 mmol) in dry dichloromethane (10 mL) was slowly added dropwise, via addition funnel, a solution of 4-aminobenzoic acid ethyl ester (2.0 g, 12.11 mmol) and triethylamine (1.86 mL, 13.32 mmol) in dry dichloromethane (5 mL) over about 30 minutes. The reaction was stirred at room temperature for 16 hours. The solution was then partitioned between dichloromethane and water in a separatory funnel. The organic layer was washed with 2 N HCl, dried with sodium sulfate, and concentrated in vacuo to dryness. The resulting residue was triturated with hexane, and vacuum filtered to yield 2.02 g (76%) of 4-acryloylaminobenzoic acid ethyl ester as a solid.
Quantity
1.08 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.86 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

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